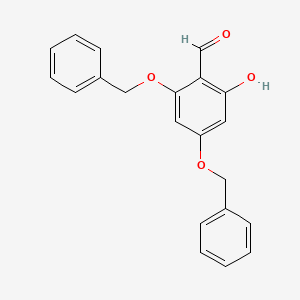

2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde

Description

2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde (C21H18O4, molecular weight: 342.37 g/mol) is a benzaldehyde derivative featuring two benzyloxy groups at the 2- and 4-positions and a hydroxyl group at the 6-position. This compound is a critical intermediate in organic synthesis, particularly for constructing flavonoid derivatives and anthocyanins such as Hirsutidin Chloride .

Synthesis:

The compound is synthesized via Williamson etherification using 2,4-dihydroxybenzaldehyde, benzyl bromide (BnBr), and NaH in DMF, achieving an 83% yield . Alternative routes involve bromination of benzyl alcohols using PBr3 in ethyl ether . Its <sup>1</sup>H NMR (400 MHz, CDCl3) displays characteristic signals at δ 12.50 (s, 1H, -OH), 10.18 (s, 1H, -CHO), and 7.41–7.34 (aromatic protons), confirming its structure .

Properties

IUPAC Name |

2-hydroxy-4,6-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-13-19-20(23)11-18(24-14-16-7-3-1-4-8-16)12-21(19)25-15-17-9-5-2-6-10-17/h1-13,23H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVATTFSGDLECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30826775 | |

| Record name | 2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30826775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863237-56-3 | |

| Record name | 2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30826775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by benzyloxy groups .

Industrial Production Methods

While specific industrial production methods for 2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 2,4-Bis(benzyloxy)-6-hydroxybenzoic acid.

Reduction: 2,4-Bis(benzyloxy)-6-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy and hydroxyl groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,4-bis(benzyloxy)-6-hydroxybenzaldehyde are compared below with analogous benzaldehyde derivatives.

Structural and Functional Analogues

Physical Properties

- Solubility : 2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde is soluble in polar aprotic solvents (DMF, DMSO) due to its hydroxyl and ether groups. In contrast, 4-(hexyloxy)benzaldehyde is lipophilic, favoring dichloromethane or ethyl acetate .

- Thermal Stability : The benzyloxy groups in 2,4-bis(benzyloxy)-6-hydroxybenzaldehyde enhance thermal stability (decomposition >250°C), whereas methoxy derivatives (e.g., 2,4-dimethoxy-6-benzyloxybenzaldehyde) decompose at lower temperatures (~200°C) .

Biological Activity

2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde (C21H18O4) is an aromatic compound notable for its complex structure, which includes two benzyloxy groups and a hydroxyl group attached to a benzaldehyde framework. This unique arrangement enhances its reactivity and potential biological activities. Recent studies have begun to uncover its interactions with various biological targets, making it a candidate for pharmacological exploration.

Chemical Structure and Properties

The molecular formula of 2,4-bis(benzyloxy)-6-hydroxybenzaldehyde is C21H18O4, with a molecular weight of approximately 334.37 g/mol. Its structure allows it to participate in significant biochemical pathways, influencing cellular functions and interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that 2,4-bis(benzyloxy)-6-hydroxybenzaldehyde exhibits promising antimicrobial activity . It has been investigated for its ability to inhibit the growth of various pathogens. For instance, studies have shown that compounds with similar structures can exhibit significant inhibitory effects against bacterial strains, suggesting that this compound may also demonstrate such properties.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . The presence of hydroxyl groups in its structure is known to facilitate the donation of hydrogen atoms to free radicals, thereby neutralizing oxidative stress in biological systems. This activity is crucial for potential therapeutic applications related to oxidative stress-related diseases.

Enzyme Inhibition

2,4-bis(benzyloxy)-6-hydroxybenzaldehyde has been studied for its interactions with specific enzymes. Preliminary findings suggest that it may act as an inhibitor for certain metabolic enzymes, potentially altering metabolic pathways within cells. This property opens avenues for further research into its role as a therapeutic agent in metabolic disorders.

The biological activity of 2,4-bis(benzyloxy)-6-hydroxybenzaldehyde can be attributed to several mechanisms:

- Formation of Oximes and Hydrazones : The compound can form oximes and hydrazones through reactions with amino compounds, indicating potential interactions with enzymes involved in metabolic pathways.

- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding with biological macromolecules, influencing their functionality and stability.

- Receptor Modulation : The structural features allow it to interact with various receptors, potentially modulating their activity and downstream signaling pathways.

Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial effects of various derivatives found that compounds structurally related to 2,4-bis(benzyloxy)-6-hydroxybenzaldehyde exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyloxy positions could enhance or diminish antimicrobial efficacy.

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| 2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde | 15 | 32 |

| Control (Standard Antibiotic) | 20 | 16 |

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound scavenged free radicals effectively. The DPPH radical scavenging assay showed an IC50 value comparable to well-known antioxidants.

| Sample | IC50 (µg/mL) |

|---|---|

| 2,4-Bis(benzyloxy)-6-hydroxybenzaldehyde | 25 |

| Ascorbic Acid (Control) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.